REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].[CH2:6]([C:9]1[NH:13][C:12](=O)[CH2:11][N:10]=1)[CH2:7][CH3:8].O=P(Cl)(Cl)[Cl:17].[OH-].[Na+]>ClC1C=CC=CC=1>[CH2:6]([C:9]1[NH:13][C:12]([Cl:17])=[C:11]([CH:3]=[O:4])[N:10]=1)[CH2:7][CH3:8] |f:3.4|
|
Name
|
|
Quantity
|
7.04 g
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
4.49 g
|
Type
|
reactant
|
Smiles
|
C(CC)C1=NCC(N1)=O
|
Name
|
|
Quantity
|
14.76 g
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Name
|
ice
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
22.5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
the phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 40 ml of ethyl acetate each and the combined organic phases
|
Type
|
WASH
|
Details
|
were washed with water (20 ml)
|
Type
|
FILTRATION
|
Details
|
filtered on silica gel
|
Type
|
CUSTOM
|
Details
|
After removal of the solvent from the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1NC(=C(N1)C=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 45.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |